![molecular formula C21H22FNO3 B12306793 (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un cycle pyrrolidinone, d'un groupe fluorophényle et d'une chaîne hydroxy-oxopentyle, ce qui en fait un sujet d'intérêt en chimie médicinale et en chimie organique synthétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrrolidinone : Cela peut être réalisé par une réaction de cyclisation impliquant une amine appropriée et un composé carbonylé.
Introduction du groupe fluorophényle : Cette étape implique souvent une réaction de substitution nucléophile où un halogénure de fluorophényle réagit avec un nucléophile.
Fixation de la chaîne hydroxy-oxopentyle : Cette étape peut impliquer une condensation aldolique suivie d'une réduction pour introduire le groupe hydroxy.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, utilisant souvent des techniques de chimie en flux pour améliorer l'efficacité et le rendement. Par exemple, les microréacteurs en flux peuvent être utilisés pour faciliter la synthèse continue, améliorant ainsi la capacité de production et la durabilité .
Analyse Des Réactions Chimiques
Types de réactions
(5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium) peuvent être utilisés.
Réduction : Des réactifs comme le NaBH4 (borohydrure de sodium) ou le LiAlH4 (hydrure de lithium et d'aluminium) sont couramment utilisés.
Substitution : Les conditions peuvent inclure l'utilisation d'acides ou de bases de Lewis pour faciliter la réaction.
Principaux produits formés
Oxydation : Formation d'un dérivé cétonique.
Réduction : Formation d'un dérivé alcoolique.
Substitution : Formation de divers dérivés substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
(5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de (5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier selon l'application et le contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- (5R)-1-[(5S)-5-(4-Chlorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone
- (5R)-1-[(5S)-5-(4-Méthylphényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone
Unicité
La présence du groupe fluorophényle dans (5R)-1-[(5S)-5-(4-Fluorophényl)-5-hydroxy-1-oxopentyl]-5-phényl-2-pyrrolidinone confère des propriétés électroniques uniques, influençant sa réactivité et ses interactions avec les cibles biologiques. Cela le distingue de ses analogues avec différents substituants sur le cycle phényle .
Propriétés
Formule moléculaire |
C21H22FNO3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2 |
Clé InChI |
UYCXTKYCCPHMEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)
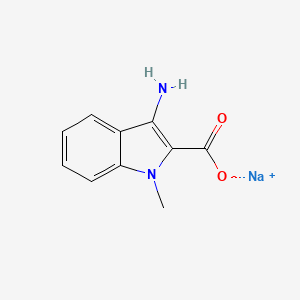
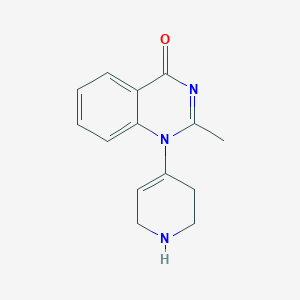
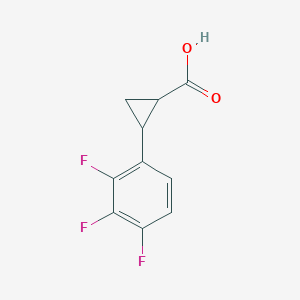
![Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate](/img/structure/B12306743.png)
![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)
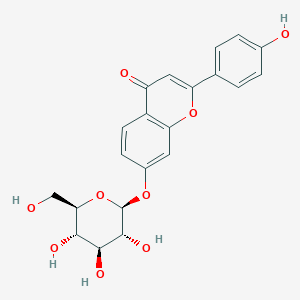
![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)
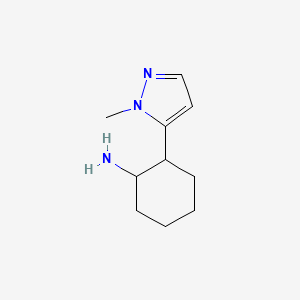
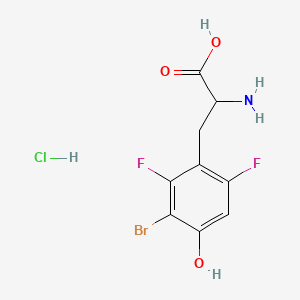
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
